Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate
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Overview
Description
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₈ClO₄P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a diethyl ester and a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized as a corrosion inhibitor in metal surface treatments and as an additive in polymer production
Mechanism of Action
The mechanism of action of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-(4-chlorophenyl)-1-hydroxypropyl]phosphonate
- Diethyl [1-(4-chlorophenyl)-1-hydroxybutyl]phosphonate
- Diethyl [1-(4-chlorophenyl)-1-hydroxyphenyl]phosphonate
Uniqueness
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is unique due to its specific structural features, including the 4-chlorophenyl group and the hydroxyethyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18ClO4P |
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Molecular Weight |
292.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-diethoxyphosphorylethanol |
InChI |
InChI=1S/C12H18ClO4P/c1-4-16-18(15,17-5-2)12(3,14)10-6-8-11(13)9-7-10/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
QAWXOJPOBUZRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C1=CC=C(C=C1)Cl)O)OCC |
Origin of Product |
United States |
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